molecular formula C34H46O18 B1429332 Eleutheroside D CAS No. 79484-75-6

Eleutheroside D

Cat. No.: B1429332
CAS No.: 79484-75-6
M. Wt: 742.7 g/mol
InChI Key: FFDULTAFAQRACT-FQWBPGEQSA-N
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Mechanism of Action

Eleutheroside D is a bioactive lignan isolated from the root of Eleutherococcus senticosus, also known as Siberian Ginseng . This compound has been found to exhibit anti-inflammatory and hypoglycemic activities .

Target of Action

This compound has been shown to have a protective effect against myocardial ischemic-reperfusion injury (IRI) in isolated rats . This suggests that the compound’s primary targets may be related to the cardiovascular system, particularly the myocardium.

Mode of Action

It is known that this compound interacts with its targets in a way that results in anti-inflammatory and hypoglycemic effects . The compound’s anti-inflammatory activity may be due to its ability to modulate the immune response, while its hypoglycemic activity could be related to its interaction with insulin receptors or other components of the glucose metabolism pathway.

Biochemical Pathways

This compound is thought to affect several biochemical pathways. For instance, it has been suggested that the compound plays a role in insulin resistance, apoptosis, and inflammation pathways . Additionally, this compound is believed to be involved in steroid hormone biosynthesis and arachidonic acid metabolism .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in inflammation and blood glucose levels . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the geographical distribution and climate of the regions where Eleutherococcus senticosus grows can affect the concentration of this compound in the plant . Furthermore, the compound’s action may be influenced by the individual’s physiological state, such as their metabolic rate and immune status.

Biochemical Analysis

Biochemical Properties

Eleutheroside D plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters such as dopamine, which may contribute to its potential neuroprotective effects . Additionally, this compound interacts with proteins involved in oxidative stress responses, such as superoxide dismutase (SOD), enhancing its antioxidant capacity .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, this compound has been found to protect against oxidative stress-induced apoptosis by upregulating the expression of antioxidant enzymes . It also influences cell signaling pathways, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense mechanisms . Furthermore, this compound modulates gene expression related to inflammation and apoptosis, contributing to its anti-inflammatory and cytoprotective properties .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and inhibits MAO-B, leading to increased levels of neurotransmitters . It also activates the Nrf2 pathway, resulting in the upregulation of antioxidant enzymes such as SOD and catalase . Additionally, this compound modulates the expression of genes involved in inflammation and apoptosis, thereby exerting its anti-inflammatory and cytoprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation can occur under extreme conditions such as high temperatures and prolonged exposure to light . Long-term studies have demonstrated that this compound maintains its antioxidant and anti-inflammatory properties over extended periods, indicating its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Therefore, it is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The metabolites of this compound are then excreted through the kidneys . Additionally, this compound influences metabolic flux by modulating the activity of key enzymes involved in glucose and lipid metabolism . This modulation can lead to improved metabolic profiles, making this compound a potential candidate for managing metabolic disorders .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and transported to different tissues via the bloodstream . Within cells, this compound interacts with transporters and binding proteins that facilitate its distribution to specific cellular compartments . This targeted distribution enhances its therapeutic efficacy by ensuring that this compound reaches its site of action .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in oxidative stress responses . Additionally, this compound can be transported to the mitochondria, where it exerts its antioxidant effects by enhancing mitochondrial function and reducing oxidative damage . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments .

Properties

CAS No.

79484-75-6

Molecular Formula

C34H46O18

Molecular Weight

742.7 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6R,6aR)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3/t15-,16-,21+,22+,23+,24+,25-,26-,27+,28+,29-,30+,33-,34-/m0/s1

InChI Key

FFDULTAFAQRACT-FQWBPGEQSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@H]3[C@H]4CO[C@@H]([C@H]4CO3)C5=CC(=C(C(=C5)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC

SMILES

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC

Canonical SMILES

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC

melting_point

269 - 270 °C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main sources of Eleutheroside D and how is it purified?

A1: this compound is primarily found in the roots of Acanthopanax senticosus (Siberian ginseng) . While it can be found in lower quantities in the leaves and pulp, the roots remain the primary source. Purification of this compound can be achieved using macroporous adsorbents like AB-8, which has demonstrated a high elution power of 92.6% when using a 30% alcohol solution .

Q2: Aside from Acanthopanax senticosus, are there other plant sources for this compound?

A2: Yes, research has identified this compound in the rhizome of Menispermum dauricum . This finding is particularly interesting as it marks the first reported instance of this compound being isolated from the Menispermum genus.

Q3: What other compounds are often found alongside this compound in Acanthopanax senticosus?

A3: Acanthopanax senticosus contains a rich profile of compounds, and several are frequently co-extracted with this compound. These include:

  • Syringin: A glycoside also found in other plants, known for its potential antioxidant properties.
  • Eleutheroside B1: Another lignan glycoside, believed to contribute to the adaptogenic properties attributed to Acanthopanax senticosus.
  • Pinoresinol Diglucoside: A lignan with potential antioxidant and anti-inflammatory activities.

Q4: How can I rapidly identify this compound in a complex plant extract?

A4: Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI/MS/MS) has been successfully employed for rapid identification of this compound . This method allows for the detection of this compound by identifying its characteristic quasi-molecular ion peak at m/z 760 ([M(742)+NH4]+) and its MS2 main fragment ion peak at m/z 419.

Q5: Beyond this compound, what other novel compounds have been discovered in Acanthopanax gracilistylus?

A5: Research on Acanthopanax gracilistylus has led to the identification of six novel compounds, specifically a series of ceramide derivatives (1a-f) and a glucosylceramide derivative (2) . These discoveries highlight the potential of this genus as a source of novel bioactive compounds.

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